KpsT is encoded by the kpsT gene, which is part of a larger operon responsible for the synthesis and export of capsular polysaccharides. The operon includes several other genes that work in concert to facilitate the assembly and transport of these polysaccharides to the bacterial surface.
KpsT protein is classified as a membrane protein due to its location within the bacterial inner membrane. It functions as a transporter, specifically involved in the translocation of polysaccharide precursors across the membrane. This classification underscores its importance in cellular processes related to polysaccharide biosynthesis.
The synthesis of KpsT protein can be achieved through various methods, including:
In CFPS systems, components such as ribosomes, amino acids, and energy sources are provided in vitro to drive protein synthesis. The choice of extract (e.g., wheat germ or reticulocyte lysate) influences yield and functionality. In vivo systems require careful selection of promoters and regulatory elements to ensure high levels of expression without toxicity .
The KpsT protein exhibits a characteristic membrane-spanning structure typical of transport proteins. Its hydrophobic regions facilitate integration into lipid bilayers, while hydrophilic regions are exposed to either the cytoplasm or extracellular environment.
Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into its conformation and interaction with polysaccharide substrates. These studies reveal key residues involved in substrate binding and translocation mechanisms.
KpsT catalyzes several biochemical reactions related to polysaccharide biosynthesis:
Understanding these reactions often involves kinetic studies and modeling approaches that analyze how changes in substrate concentration affect reaction rates. Techniques such as fluorescence resonance energy transfer (FRET) can also be employed to study conformational changes during substrate binding .
The mechanism by which KpsT operates involves several steps:
Kinetic parameters such as binding affinities and turnover rates have been determined through various assays, providing insight into the efficiency and regulation of KpsT activity during polysaccharide biosynthesis .
KpsT is characterized by its hydrophobicity due to its membrane-spanning domains, which are essential for its function as a transporter. Its stability can be influenced by factors such as pH and ionic strength.
Chemically, KpsT interacts with nucleotide sugars through hydrogen bonding and hydrophobic interactions. Its activity can be affected by inhibitors that disrupt membrane integrity or substrate availability.
Relevant data on solubility, stability under different conditions, and interaction with other cellular components are critical for understanding its functionality .
KpsT protein has several scientific applications:
The kpsT protein serves as the essential ATP-binding component of the ATP-Binding Cassette (ABC) transporter responsible for capsular polysaccharide (CPS) export in Escherichia coli K1. This transporter, a heterodimeric complex comprising KpsM (transmembrane permease) and KpsT (nucleotide-binding domain, NBD), energizes the translocation of polysialic acid (polySia) across the cytoplasmic membrane. KpsT hydrolyzes ATP to provide the thermodynamic driving force for polysaccharide transport, coupling nucleotide hydrolysis with conformational changes that facilitate polymer movement through the KpsM pore [1] [2] [3].
Key functional domains within KpsT include:
Dominant-negative mutations in KpsT (e.g., E150G, adjacent to Walker B) abolish polymer translocation without disrupting ATP binding, as confirmed by 8-azidoATP photolabeling assays. Strains harboring E150G accumulate intracellular polySia, exhibit filamentous growth, and form small colonies due to failed export [1] [4]. Genetic suppression studies reveal that mutations disrupting ATP binding (e.g., K44E) or KpsM-T interactions (G84D, S126F) reverse the dominant-negative phenotype, confirming KpsT’s role in energy transduction and complex assembly [1].
Domain/Motif | Amino Acid Residues | Function | Mutation Example | Phenotypic Consequence |
---|---|---|---|---|
Walker A | ~35-42 | ATP binding | K44E | Loss of ATP binding; suppresses E150G |
Walker B | ~148-154 | ATP hydrolysis | E150G | Dominant-negative; blocks polymer translocation |
Signature motif | ~180-184 | KpsM interaction | S126F | Disrupts complex assembly |
C-terminal region | 163-181 | Unknown | C163Y/H181Y | No suppression of E150G |
Capsular polysaccharides like polySia are critical virulence determinants in Gram-negative pathogens. In E. coli K1, the polySia capsule physically masks surface antigens (e.g., lipopolysaccharides), inhibiting complement-mediated lysis and phagocytosis by host immune cells. This molecular mimicry—where polySia resembles host neural cell adhesion molecule (NCAM) glycans—enables immune evasion and systemic infections such as meningitis and septicemia [4] [7].
The KpsMT transporter exhibits broad substrate specificity, enabling export of diverse CPSs (e.g., Pasteurella multocida hyaluronan) when expressed heterologously. This flexibility arises from recognition of conserved glycolipid anchors (e.g., phosphatidylglycerol-linked poly-3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)), rather than the variable CPS repeat units [5] [7]. Super-resolution microscopy reveals CPS secretion "hotspots" at bacterial poles, where KpsD (outer-membrane pore) co-localizes with exported polymers. These CPS projections extend 100–200 nm beyond the cell surface, forming a physical barrier against antibodies and antimicrobial peptides [5].
Bacterium | CPS Type | Disease Association | Transporter Homolog |
---|---|---|---|
Escherichia coli K1 | Group 2 (polySia) | Neonatal meningitis | KpsMT |
Neisseria meningitidis | Group B (α2-8-linked polySia) | Meningitis, septicemia | KpsMT |
Haemophilus influenzae | Type b (polyribosylribitol) | Pneumonia, meningitis | BexAB |
Pasteurella multocida | Hyaluronan | Zoonotic infections | KpsMT |
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